N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorinated indole moiety and a benzazepine ring, which are connected through a sulfanylacetamide linkage. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Fischer Indole Synthesis: This step involves the formation of the indole ring through the reaction of aryl hydrazines with ketones under acidic conditions.
N-Alkylation: The indole derivative is then subjected to N-alkylation using alkyl halides to introduce the ethyl group.
Formation of Benzazepine Ring: The benzazepine ring is synthesized through a cyclization reaction involving appropriate precursors.
Sulfanylacetamide Linkage Formation: The final step involves the coupling of the indole and benzazepine derivatives through a sulfanylacetamide linkage, typically using thiol reagents and acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave irradiation to accelerate reaction rates and improve regioselectivity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitro groups
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Functionalized indole and benzazepine derivatives
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacology: Research focuses on its interactions with various biological targets, such as receptors and enzymes.
Biochemistry: The compound is used to study biochemical pathways and mechanisms of action.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide
- **N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide
- **N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide
Uniqueness
The presence of the fluorine atom in the indole ring of this compound imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets . This makes it distinct from other similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C22H22FN3O2S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H22FN3O2S/c23-16-6-7-19-17(11-16)15(12-25-19)9-10-24-21(27)13-29-20-8-5-14-3-1-2-4-18(14)26-22(20)28/h1-4,6-7,11-12,20,25H,5,8-10,13H2,(H,24,27)(H,26,28) |
InChI Key |
FSHCUXNKQZSMBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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